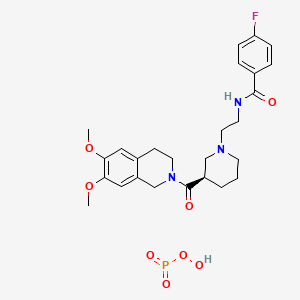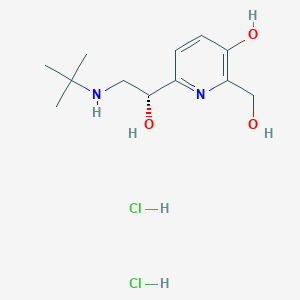
Pirbuterol hydrochloride, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pirbuterol hydrochloride, ®- is a beta-2 adrenergic bronchodilator used primarily for the symptomatic treatment of asthma. It has a preferential effect on beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . This compound is known for its ability to relax bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells .
准备方法
Synthetic Routes and Reaction Conditions
One method for synthesizing pirbuterol hydrochloride involves the reaction of 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde with methyltriphenylphosphonium bromide and sodium hydroxide in toluene . This reaction yields 2-phenyl-6-vinyl-4H-1,3-dioxino[5,4-b]pyridine, which is further processed to obtain pirbuterol hydrochloride.
Industrial Production Methods
Industrial production methods for pirbuterol hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Pirbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the nitrogen-containing functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Pirbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-2 adrenergic receptor interactions.
Biology: Research on its effects on bronchial smooth muscle and mast cells provides insights into respiratory physiology.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating asthma and other respiratory conditions.
Industry: The compound is used in the development of inhalation devices and formulations for asthma treatment.
作用机制
Pirbuterol hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .
相似化合物的比较
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.
Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A beta-2 adrenergic agonist with a longer duration of action compared to pirbuterol.
Uniqueness
Pirbuterol hydrochloride is unique in its preferential effect on beta-2 adrenergic receptors compared to isoproterenol . This selectivity makes it particularly effective in targeting bronchial smooth muscle without significantly affecting the heart, where beta-1 adrenergic receptors are more prevalent.
属性
CAS 编号 |
2514734-82-6 |
|---|---|
分子式 |
C12H22Cl2N2O3 |
分子量 |
313.22 g/mol |
IUPAC 名称 |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI 键 |
XIDFCZTVVCWBGN-NVJADKKVSA-N |
手性 SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
规范 SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
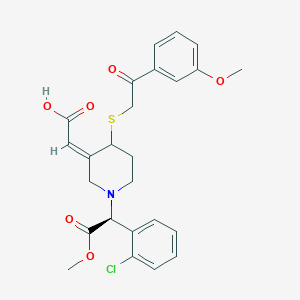
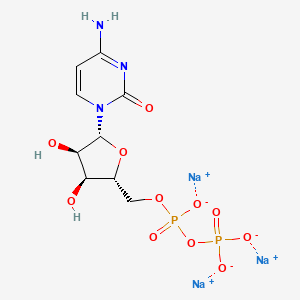

![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
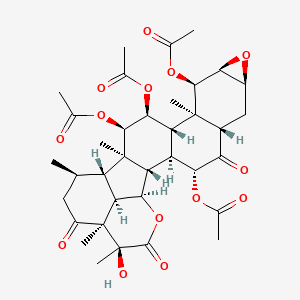
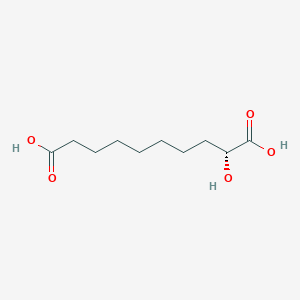
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)

![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
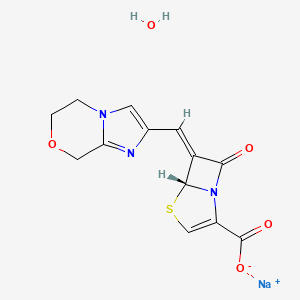
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
